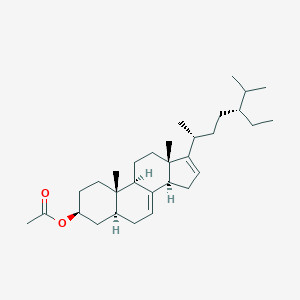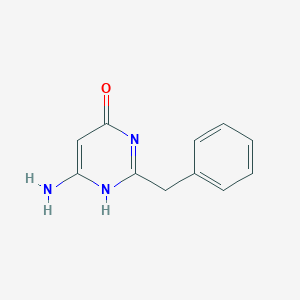
6-Amino-2-benzylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-benzylpyrimidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a pyrimidine derivative, and its molecular formula is C12H12N4O.
Scientific Research Applications
6-Amino-2-benzylpyrimidin-4-ol has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for detecting nucleic acids and as a photosensitizer for photodynamic therapy.
Mechanism of Action
The mechanism of action of 6-Amino-2-benzylpyrimidin-4-ol is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in DNA replication and repair. The compound may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-2-benzylpyrimidin-4-ol can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2. In addition, 6-Amino-2-benzylpyrimidin-4-ol has been shown to inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Amino-2-benzylpyrimidin-4-ol in lab experiments is its relatively low cost and easy availability. The compound is also stable under normal laboratory conditions. However, one of the limitations of using 6-Amino-2-benzylpyrimidin-4-ol is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-Amino-2-benzylpyrimidin-4-ol. One possible direction is to investigate its potential use as a fluorescent probe for detecting nucleic acids in living cells. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Further studies are also needed to understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 6-Amino-2-benzylpyrimidin-4-ol is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. Its low cost and easy availability make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 6-Amino-2-benzylpyrimidin-4-ol involves the reaction of benzylamine with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction leads to the formation of 6-Amino-2-benzylpyrimidin-4-ol as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization using suitable solvents.
properties
CAS RN |
18280-58-5 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-amino-2-benzyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c12-9-7-11(15)14-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) |
InChI Key |
ZEMLOQIZGNSWCX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NC(=O)C=C(N2)N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)N |
Canonical SMILES |
C1=CN=C(N=C1)CC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)

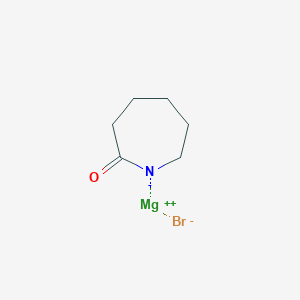
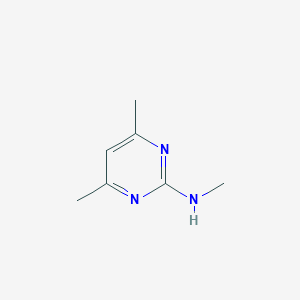
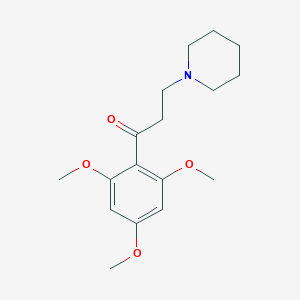




![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
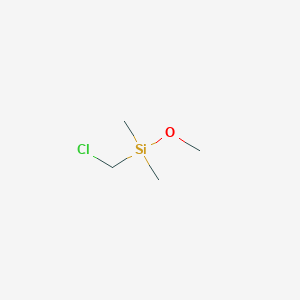

![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
